Allyltriphenylsilane
Overview
Description
Allyltriphenylsilane is a compound that is not directly mentioned in the provided papers, but its derivatives, such as allyltrimethylsilane, are extensively studied. These derivatives are used in various organic synthesis reactions due to their ability to introduce allyl groups into molecules, which can be further transformed into a wide range of functional groups.
Synthesis Analysis
The synthesis of allyltrimethylsilane derivatives can be achieved through different methods. For instance, 2-(trifluoromethyl)allyltrimethylsilane is prepared by the Grignard reaction of ethyl trifluoroacetate with (trimethylsilyl)methylmagnesium chloride, showcasing the versatility of allylsilanes in introducing trifluoromethyl groups into organic molecules . Another synthesis approach involves the use of scandium triflate as a catalyst for the addition of allyltrimethylsilane to aldehydes, which can be further acylated to produce homoallylic acetates .
Molecular Structure Analysis
The molecular structure of allyltrimethylsilane derivatives can be complex, as seen in the X-ray structures of certain ring-opened products of allyltrimethylsilane oxide. These structures reveal significant lengthening of the C–O (ester) bond due to strong σ C–Si – σ* C–O interactions . This indicates that the silicon atom in the allylsilane structure can have a profound effect on the molecular geometry and electronic properties of the compound.
Chemical Reactions Analysis
Allyltrimethylsilane and its derivatives participate in a variety of chemical reactions. They can undergo allylation of aromatic compounds using hypervalent organoiodine compounds , and they can be used in Lewis acid-catalyzed three-component condensation reactions to synthesize N-homoallylcarbamates . Furthermore, they can be employed in alkene carbosulphenylation and carboselenylation reactions , and in the synthesis of polyethers with allyl side chains through terpolymerization10.
Physical and Chemical Properties Analysis
The physical and chemical properties of allyltrimethylsilane derivatives are influenced by their molecular structure. For example, the regiospecific ring-opening of allyltrimethylsilane oxide with carboxylic acids in chloroform produces hydroxy esters, while in polar solvents, a competing elimination results in the formation of allyl alcohol . The reactivity of these compounds with aldehydes and ketones, as well as their behavior in the presence of Lewis acids, highlights their chemical versatility .
Scientific Research Applications
1. Synthesis of 1,3-Diene
- Summary of Application : Allyltriphenylsilane is used as a key reagent in the stereoselective preparation of 1,3-dienes .
- Methods of Application : The method involves the use of Allyltriphenylsilane and Titanium Tetraisopropoxide . Unfortunately, the specific experimental procedures and technical details are not provided in the source.
- Results or Outcomes : The method described allows for the practical synthesis of 1,3-dienes .
2. Electrophilic Substitution of Unsaturated Silanes
- Summary of Application : Allyltriphenylsilane is involved in the electrophilic substitution of unsaturated silanes . This process involves the attack of an electrophile on an allyl- or vinylsilane, incorporating an allyl or vinyl group at the electrophilic center after loss of the silyl group .
- Methods of Application : The method involves the reaction of Allyltrimethylsilane with hydrobromic acid to give (2-bromopropyl)trimethylsilane . Later, the generation of (2-iodoethyl)trimethylsilane from vinylsilane and HI was observed .
- Results or Outcomes : The studies have firmly established the mechanism of electrophilic attack on vinyl- and allylsilanes .
3. Synthesis of Fluorescent Materials
- Summary of Application : Allyltriphenylsilane is used in the synthesis of novel fluorescent materials, which have potential applications in organic light-emitting diodes (OLEDs) .
- Methods of Application : The method involves the design and synthesis of five novel fluorescent materials, containing a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene .
- Results or Outcomes : The synthesized compounds exhibited mega Stokes shifts between 113 and 177 nm, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution . Their OLEDs had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .
4. Electrophilic Substitution of Unsaturated Silanes
- Summary of Application : Allyltriphenylsilane is involved in the electrophilic substitution of unsaturated silanes . This process involves the attack of an electrophile on an allyl- or vinylsilane, incorporating an allyl or vinyl group at the electrophilic center after loss of the silyl group .
- Methods of Application : The method involves the reaction of Allyltrimethylsilane with hydrobromic acid to give (2-bromopropyl)trimethylsilane . Later, the generation of (2-iodoethyl)trimethylsilane from vinylsilane and HI was observed .
- Results or Outcomes : The studies have firmly established the mechanism of electrophilic attack on vinyl- and allylsilanes .
5. Photo-click Reactions to Polymer-Backbone Editing
- Summary of Application : Allyltriphenylsilane is used in photo-click reactions to polymer-backbone editing .
- Methods of Application : The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The use of Allyltriphenylsilane in this application has led to unprecedentedly wide applications in many fields well beyond pure organic synthesis .
6. Catalytic Fisher Carbene Formation
- Summary of Application : Allyltriphenylsilane is used in catalytic Fisher carbene formation .
- Methods of Application : The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The use of Allyltriphenylsilane in this application has led to unprecedentedly wide applications in many fields well beyond pure organic synthesis .
Safety And Hazards
Allyltriphenylsilane may cause irritation to the respiratory tract, skin, and eyes. In case of exposure, it is recommended to move the person into fresh air, wash off with soap and plenty of water, and flush eyes with water as a precaution . It is also advised to avoid dust formation and breathing vapors, mist, or gas .
properties
IUPAC Name |
triphenyl(prop-2-enyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJZZRSMGLGFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299137 | |
Record name | Allyltriphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyltriphenylsilane | |
CAS RN |
18752-21-1 | |
Record name | 18752-21-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allyltriphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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